molecular formula C21H23N7 B2443768 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415555-52-9

2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile

Cat. No.: B2443768
CAS No.: 2415555-52-9
M. Wt: 373.464
InChI Key: HGZFBUDLYKQVMY-UHFFFAOYSA-N
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Description

2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile is a complex organic compound. Its structure combines a quinoline base with functional groups including a piperazine ring, dimethylamino, and a nitrile. This intricate composition lends itself to a variety of chemical behaviors and applications in scientific research, particularly in medicinal and biological fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile typically involves a multi-step process:

  • Formation of the Quinoline Core: : Initial steps often include the assembly of the quinoline scaffold through cyclization reactions involving anilines and ketones under acidic conditions.

  • Introduction of the Piperazine Group: : Piperazine derivatives are introduced through nucleophilic substitution reactions.

  • Attachment of the Pyrimidinyl Group: : The pyrimidine ring is typically constructed via condensation reactions with the incorporation of methyl and dimethylamino groups.

Industrial Production Methods

For industrial-scale production, optimized conditions focus on high yield and purity:

  • Catalysts: : Use of efficient catalysts to accelerate reactions.

  • Solvent Systems: : Selection of solvents that facilitate reactant solubility and product crystallization.

  • Reaction Environment: : Controlled temperature and pressure to maintain reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: : The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

  • Reduction: : Reduction reactions often target the nitrile group, converting it to primary amines.

  • Substitution: : Electrophilic and nucleophilic substitutions can modify the piperazine and pyrimidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide and peracids.

  • Reducing Agents: : Lithium aluminum hydride and catalytic hydrogenation.

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethanol.

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Primary amines.

  • Substitution: : Varied piperazine and pyrimidine derivatives depending on the substituents.

Scientific Research Applications

2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile has significant applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its interactions with biomolecules and potential as a biochemical probe.

  • Medicine: : Investigated for its pharmacological properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of advanced materials and coatings.

Mechanism of Action

This compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: : Binds to specific enzymes and receptors, affecting their activity.

  • Pathways Involved: : Modulates signaling pathways such as kinase cascades, altering cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Unique Features

2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity, which endow it with distinctive chemical and biological properties.

Similar Compounds

  • 2-{4-[4-(Dimethylamino)phenyl]piperazin-1-yl}quinoline-3-carbonitrile: : Shares a similar core structure but lacks the pyrimidine ring.

  • 2-{4-(Piperazin-1-yl)pyrimidin-2-yl}quinoline-3-carbonitrile: : Differs in the absence of the dimethylamino group.

By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for various scientific advancements.

Properties

IUPAC Name

2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7/c1-15-12-19(26(2)3)25-21(23-15)28-10-8-27(9-11-28)20-17(14-22)13-16-6-4-5-7-18(16)24-20/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFBUDLYKQVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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